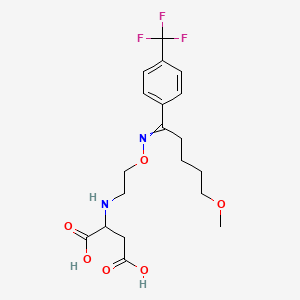

N-(2-Succinyl) Fluvoxamine

描述

Contextualization within Fluvoxamine (B1237835) Derivatives Research

The study of Fluvoxamine derivatives is crucial for understanding the structure-activity relationships of this class of compounds and for the development of new chemical entities. N-(2-Succinyl) Fluvoxamine plays a significant role in this context.

Origin as a Chemically Modified Fluvoxamine Analogue

This compound is synthesized from Fluvoxamine through a chemical reaction with succinic anhydride (B1165640). This process introduces a succinyl group to the Fluvoxamine molecule, altering its physicochemical properties. This modification is of interest to researchers studying how structural changes affect the biological activity and metabolic pathways of Fluvoxamine.

Nomenclature and Synonyms in Academic Literature

In scientific and commercial contexts, this compound is known by several names. These synonyms are often used interchangeably in academic papers, chemical catalogs, and regulatory documents. The consistent use of its CAS number, 259526-43-7, helps to avoid ambiguity. axios-research.comsynchemia.comchemicalbook.com

Some of the common synonyms include:

Fluvoxamine EP Impurity C synchemia.comamzeals.com

Succinyl Fluvoxamine synchemia.compharmaffiliates.com

(2RS)-2-[[2-[[[(1E)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]amino]butanedioic acid synchemia.comalentris.orgallmpus.com

N-[2-[[(E)-[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]aspartic acid biosynth.comnih.gov

Interactive Data Table: Synonyms of this compound

| Synonym | Reference Source(s) |

| Fluvoxamine EP Impurity C | synchemia.comamzeals.com |

| Succinyl Fluvoxamine | synchemia.compharmaffiliates.com |

| (2RS)-2-[[2-[[[(1E)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]amino]butanedioic acid | synchemia.comalentris.orgallmpus.com |

| N-[2-[[(E)-[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]aspartic acid | biosynth.comnih.gov |

Role as a Research Chemical and Synthetic Intermediate

Beyond its significance as a Fluvoxamine impurity, this compound serves as a valuable research chemical and a versatile intermediate in organic synthesis.

Utility as a Versatile Building Block in Organic Synthesis

The chemical structure of this compound, featuring multiple functional groups, makes it a useful building block for creating more complex molecules. biosynth.com Organic chemists can leverage these functional groups to perform a variety of chemical transformations, enabling the synthesis of novel compounds. Its utility as an intermediate allows for the production of other chemical entities for research and drug discovery purposes. biosynth.com

Significance in the Development of New Chemical Entities

The development of new chemical entities is a cornerstone of pharmaceutical research. By modifying the structure of existing molecules like this compound, scientists can explore new pharmacological profiles and potentially discover compounds with improved therapeutic properties or novel mechanisms of action. The synthesis of derivatives from this compound allows for the investigation of structure-activity relationships, which is fundamental to the design of new drugs.

Detailed Research Findings

Research into this compound has provided valuable data regarding its chemical and physical properties. This information is essential for its use in synthetic chemistry and for its identification as an impurity in Fluvoxamine production.

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 259526-43-7 | axios-research.comchemicalbook.com |

| Molecular Formula | C₁₉H₂₅F₃N₂O₆ | axios-research.comchemicalbook.comnih.gov |

| Molecular Weight | 434.41 g/mol | axios-research.comchemicalbook.comnih.gov |

| IUPAC Name | 2-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid | nih.govlgcstandards.com |

| Boiling Point | 522.20 °C | biosynth.com |

| Flash Point | 269.60 °C | biosynth.com |

| Solubility | MEOH-DMSO | allmpus.com |

| Storage | -20°C or 2-8°C | allmpus.combiosynth.comlgcstandards.com |

Structure

3D Structure

属性

CAS 编号 |

259526-43-7 |

|---|---|

分子式 |

C19H25F3N2O6 |

分子量 |

434.4 g/mol |

IUPAC 名称 |

2-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid |

InChI |

InChI=1S/C19H25F3N2O6/c1-29-10-3-2-4-15(13-5-7-14(8-6-13)19(20,21)22)24-30-11-9-23-16(18(27)28)12-17(25)26/h5-8,16,23H,2-4,9-12H2,1H3,(H,25,26)(H,27,28)/b24-15+ |

InChI 键 |

NAYFERHDYLITGX-BUVRLJJBSA-N |

SMILES |

COCCCCC(=NOCCNC(CC(=O)O)C(=O)O)C1=CC=C(C=C1)C(F)(F)F |

手性 SMILES |

COCCCC/C(=N\OCCNC(CC(=O)O)C(=O)O)/C1=CC=C(C=C1)C(F)(F)F |

规范 SMILES |

COCCCCC(=NOCCNC(CC(=O)O)C(=O)O)C1=CC=C(C=C1)C(F)(F)F |

同义词 |

N-[2-[[(E)-[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]aspartic Acid; EP Impurity C |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Succinyl Fluvoxamine

Strategies for N-(2-Succinyl) Fluvoxamine (B1237835) Synthesis

The primary route for synthesizing N-(2-Succinyl) Fluvoxamine involves the chemical modification of the parent drug, Fluvoxamine. This process introduces a succinyl group into the Fluvoxamine molecule, resulting in altered physicochemical properties. The synthesis is a targeted acylation reaction designed to create this specific derivative, which is recognized as a significant impurity and metabolite of Fluvoxamine. synzeal.com

Reaction Conditions and Catalysis

The synthesis of this compound is achieved through the reaction of Fluvoxamine with succinic anhydride (B1165640). This reaction is a classic example of nucleophilic acyl substitution, where the amine group of Fluvoxamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of succinic anhydride.

The foundational molecules for this synthesis are Fluvoxamine and succinic anhydride. Fluvoxamine provides the core structure and the primary amine that serves as the reaction site, while succinic anhydride acts as the acylating agent, introducing the four-carbon dicarboxylic acid moiety.

Table 1: Precursor Compound Details

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| Fluvoxamine | C₁₅H₂₁F₃N₂O₂ | Nucleophilic substrate |

The choice of solvent is critical for ensuring the solubility of the reactants and facilitating the reaction. Aprotic solvents are typically preferred for this type of acylation to avoid competing reactions with the solvent. Dichloromethane (B109758) (DCM) and Tetrahydrofuran (B95107) (THF) are representative examples of suitable solvent systems. They are capable of dissolving both the amine precursor and the anhydride without participating in the reaction, thereby promoting an efficient transformation.

In many acylation reactions involving an amine and an anhydride, a non-nucleophilic organic base, such as Triethylamine (B128534) (TEA), is often employed as a catalyst. The role of the base is to act as a proton scavenger. As the reaction proceeds, a carboxylic acid is formed, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base like triethylamine neutralizes the acid as it is formed, ensuring that the Fluvoxamine remains in its free base form and is available to react, thus driving the reaction to completion.

Industrial-Scale Preparation Approaches

This compound is primarily known as Fluvoxamine Maleate EP Impurity C, a reference standard used for analytical and quality control purposes in the pharmaceutical industry. synzeal.com Consequently, its preparation is typically conducted on a laboratory or pilot scale rather than a large industrial scale. The synthesis is geared towards producing a high-purity compound on demand for analytical method development and validation. synzeal.com While patents describe detailed industrial processes for the synthesis of the parent drug, Fluvoxamine Maleate, these methods focus on maximizing yield and purity of the active pharmaceutical ingredient, not its impurities. google.comepo.orggoogle.com The preparation of the N-(2-Succinyl) derivative would follow established chemical synthesis principles but scaled to meet the specific demand for an analytical standard.

Post-Synthetic Chemical Modifications and Reactivity

Once synthesized, this compound is not merely an endpoint but can serve as a versatile chemical intermediate. biosynth.com Its structure contains two carboxylic acid groups from the succinyl moiety, which are key sites for further chemical transformations.

The reactivity of the compound allows it to be used as a building block for more complex molecules. biosynth.com Potential post-synthetic modifications include:

Esterification: The carboxylic acid groups can be converted to esters by reacting with various alcohols under acidic conditions.

Amide Formation: The compound can be coupled with primary or secondary amines to form amides, a reaction often facilitated by standard peptide coupling reagents.

Reduction: The carboxylic acids can be reduced to alcohols, providing another functional group for further derivatization.

This reactivity makes this compound a useful intermediate for creating new chemical entities or for developing scaffolds for novel drug discovery research. biosynth.com

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 259526-43-7 nih.govlgcstandards.comchemicalbook.com |

| Molecular Formula | C₁₉H₂₅F₃N₂O₆ nih.govlgcstandards.comfda.gov |

| Molecular Weight | 434.41 g/mol lgcstandards.comchemicalbook.comfda.gov |

| IUPAC Name | 2-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid nih.govlgcstandards.com |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Fluvoxamine |

| Succinic Anhydride |

| Dichloromethane |

| Tetrahydrofuran |

| Triethylamine |

Oxidation Pathways and Potential Products (e.g., Carboxylic Acids, Ketones)

While specific oxidative studies on this compound are not extensively detailed in the available literature, the oxidation of the parent compound, Fluvoxamine, provides insights into potential transformation pathways. Photosensitized oxidation of Fluvoxamine has been shown to result in the cleavage of the oxime (C=N-O) bond. jocpr.com This process, mediated by singlet oxygen, leads to the formation of the corresponding ketone, 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one, and 2-nitroethanamine. jocpr.com

Given the structural similarity, it is plausible that this compound could undergo a similar oxidative cleavage at the oxime bond under pro-oxidative conditions. This would likely yield 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one and N-(2-aminoethyl)succinamic acid.

Furthermore, the succinyl moiety itself presents a site for potential oxidation. The methylene (B1212753) (-CH2-) groups within the succinyl chain could be susceptible to oxidation to form corresponding ketones or further to dicarboxylic acids, although this would likely require strong oxidizing agents. The tertiary amine within the molecule could also be oxidized to an N-oxide.

Potential Oxidation Products of this compound:

| Starting Material | Potential Oxidative Reaction | Potential Products |

| This compound | Cleavage of the oxime C=N bond | 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one, N-(2-aminoethyl)succinamic acid |

| This compound | Oxidation of the succinyl moiety | Ketone or dicarboxylic acid derivatives |

| This compound | Oxidation of the tertiary amine | N-oxide derivative |

Reduction Pathways and Potential Products (e.g., Alcohols, Amines)

The chemical structure of this compound contains functional groups that are susceptible to reduction. The oxime ether functionality can be reduced to the corresponding amine. This transformation typically requires strong reducing agents.

Additionally, the two carboxylic acid groups of the succinyl moiety can be reduced to primary alcohols. This reduction would also necessitate the use of potent reducing agents. The amide bond within the succinamic acid portion of the molecule is generally more resistant to reduction but can be reduced to an amine under harsh conditions.

Potential Reduction Products of this compound:

| Starting Material | Functional Group Targeted | Potential Reducing Agent | Potential Products |

| This compound | Oxime Ether | Strong hydride reagents | Corresponding primary amine |

| This compound | Carboxylic Acids | Strong hydride reagents | Diol derivative |

| This compound | Amide | Harsh reduction conditions | Amine derivative |

Nucleophilic Substitution Reactions Involving the Succinyl Moiety

The succinyl moiety of this compound, being a succinamic acid derivative, possesses two carboxylic acid groups and an amide linkage. mdpi.comresearchgate.netbeilstein-archives.orgbeilstein-archives.orgscispace.com These functional groups can participate in nucleophilic substitution reactions.

The carboxylic acid groups can be converted into more reactive derivatives such as acid chlorides or esters. libretexts.org These activated forms can then react with a variety of nucleophiles (e.g., alcohols, amines) to form the corresponding esters or amides.

The amide bond itself can undergo hydrolysis under acidic or basic conditions, which would lead to the cleavage of the succinyl group and the regeneration of Fluvoxamine and succinic acid. This hydrolysis is a key reaction in the degradation of the molecule. researchgate.net

Potential Nucleophilic Substitution Reactions of this compound:

| Reaction Type | Reactant | Potential Product |

| Esterification | Alcohol, Acid Catalyst | Diester derivative |

| Amide Formation | Amine, Coupling Agent | Diamide derivative |

| Hydrolysis | Water, Acid or Base | Fluvoxamine, Succinic acid |

Analytical Characterization and Method Development for N 2 Succinyl Fluvoxamine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the analysis of N-(2-Succinyl) Fluvoxamine (B1237835). High-Performance Liquid Chromatography (HPLC) is the most prominently utilized technique due to its high resolution and sensitivity for non-volatile and thermally sensitive molecules. Gas Chromatography-Mass Spectrometry (GC-MS) also presents potential applications, particularly for the identification and structural elucidation of impurities.

The development of a robust, stability-indicating HPLC method is essential for the routine quality control of Fluvoxamine, ensuring that impurities like N-(2-Succinyl) Fluvoxamine are effectively separated and quantified. nirmauni.ac.innirmauni.ac.in These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure specificity, accuracy, precision, and linearity. nirmauni.ac.ininnovareacademics.in

The selection of the stationary phase is critical for achieving the desired separation. For Fluvoxamine and its related compounds, reversed-phase columns are predominantly used. The most common choice is a C18 (octadecylsilyl) column, which provides excellent retention and separation for moderately polar to nonpolar compounds like Fluvoxamine and its derivatives. innovareacademics.ininnovareacademics.in Other stationary phases, such as C8 (octylsilyl) and Cyanopropyl (CN) columns, have also been successfully employed. nirmauni.ac.innih.gov The choice often depends on the specific impurity profile and the desired selectivity. For instance, a Hyperchrome ODS C18 column (250 mm x 4.6 mm, 5µm) has been reported for the analysis of Fluvoxamine and its degradation products. innovareacademics.ininnovareacademics.in

Mobile phase optimization is key to controlling the retention and resolution of analytes. A typical mobile phase for the analysis of Fluvoxamine and its impurities consists of a mixture of an organic solvent and an aqueous buffer. Acetonitrile (B52724) is a frequently used organic modifier, while phosphate (B84403) buffers are common for controlling pH and improving peak shape. nirmauni.ac.ininnovareacademics.in The pH of the buffer is a critical parameter; for example, a phosphate buffer at pH 2.5 has been used effectively. innovareacademics.ininnovareacademics.in Both isocratic and gradient elution modes can be applied. An isocratic system with a simple mobile phase of acetonitrile and water may be sufficient for basic quantification, whereas a gradient system, which varies the ratio of organic solvent to aqueous buffer over time, is often necessary to resolve a complex mixture of degradation products and related substances. nirmauni.ac.inresearchgate.net

Table 1: Example HPLC Method Parameters for Fluvoxamine and Related Compounds Analysis

| Parameter | Condition | Reference |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm | innovareacademics.ininnovareacademics.in |

| Mobile Phase | Methanol:Phosphate Buffer (pH 2.5) (70:30 v/v) | innovareacademics.ininnovareacademics.in |

| Flow Rate | 1.0 mL/min | nirmauni.ac.ininnovareacademics.in |

| Detection | UV at 250 nm | innovareacademics.ininnovareacademics.in |

| Injection Volume | 20 µL | innovareacademics.in |

| Column Temperature | Ambient or 30°C | nirmauni.ac.ininnovareacademics.in |

Ultraviolet (UV) detection is the most common modality for the quantification of Fluvoxamine and its impurities due to the presence of a chromophore in the molecular structure. innovareacademics.innih.gov The selection of the detection wavelength is based on the UV absorption maxima of the analytes. Wavelengths reported in various methods range from 230 nm to 252 nm, with 234 nm, 235 nm, and 250 nm being specific examples. nirmauni.ac.ininnovareacademics.innih.govtheacademic.insielc.com The choice of wavelength aims to maximize sensitivity for the main component and its impurities.

System suitability testing is an integral part of the analytical method validation to ensure the chromatographic system is performing adequately. innovareacademics.in Key parameters include the resolution between adjacent peaks, column efficiency (theoretical plates), peak asymmetry (tailing factor), and the precision of replicate injections. For a stability-indicating method, it is crucial to demonstrate sufficient resolution between the main drug peak and the peaks of all potential impurities, including this compound. nirmauni.ac.in For example, a validated method would specify a minimum resolution of greater than 1.5 for all separated peaks. nirmauni.ac.in The accuracy of such methods is often confirmed by recovery studies, with reported accuracies around 99.62%. innovareacademics.ininnovareacademics.in

Table 2: Representative System Suitability and Validation Data

| Parameter | Typical Value/Range | Reference |

| Retention Time (Fluvoxamine) | ~5.94 min | innovareacademics.ininnovareacademics.in |

| Linearity Range | 10-50 µg/mL | innovareacademics.ininnovareacademics.in |

| Correlation Coefficient (r²) | >0.998 | innovareacademics.ininnovareacademics.in |

| Accuracy (% Recovery) | 98.77% - 99.62% | innovareacademics.innih.gov |

| Precision (%RSD) | <2.0% | innovareacademics.innih.gov |

| Resolution | >1.5 | nirmauni.ac.in |

While HPLC is the primary tool for quantification and purity testing, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful technique for the identification and structural confirmation of impurities. GC-MS is particularly useful for volatile and thermally stable compounds. Although less common for routine quantification of this compound due to its molecular weight and potential for thermal degradation, it is valuable for characterizing unknown peaks observed during HPLC analysis. Methods such as GC-MS are commonly employed for the accurate detection and profiling of Fluvoxamine impurities, such as Fluvoxamine EP Impurity B, and are applicable for the broader analysis of related substances. chemicea.com The mass spectrometer provides molecular weight and fragmentation data, which are crucial for the structural elucidation of impurities formed during synthesis or degradation. conicet.gov.ar

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a crucial technique for the detection and profiling of this compound, often referred to as Fluvoxamine EP Impurity C. chemicea.com This method is widely employed in quality control to ensure the safety and efficacy of fluvoxamine formulations. chemicea.com Regulatory bodies mandate the monitoring of such impurities. chemicea.com

A common approach involves reverse-phase high-performance liquid chromatography (HPLC) coupled with UV detection. The United States Pharmacopeia (USP) specifies a method using a C18 column with a mobile phase gradient of acetonitrile and phosphate buffer (pH 2.5) at a flow rate of 1.0 mL/min. This method effectively separates this compound from the parent drug and other related impurities. windows.net For instance, a Luna 5 µm C8(2) column (250 x 4.6 mm) has been successfully used, demonstrating a clear separation of Succinyl Fluvoxamine from the Z-isomer of fluvoxamine and other related substances. windows.net System suitability requirements for this method include a resolution of not less than 5.0 between Succinyl Fluvoxamine and the Z-isomer. windows.net

LC-MS methods are not only used for detection but also for accurate profiling of impurities, providing sensitive and specific analysis. chemicea.com

Spectroscopic and Spectrometric Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound. ipb.ptweebly.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are applied to determine the complex structure of this molecule. ipb.pt

The molecular structure of this compound, chemically named (2RS)-2-[[2-[[[(1E)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]amino]butanedioic acid, is confirmed through detailed NMR analysis. chemicea.comallmpus.com This includes identifying the butanedioic acid backbone, the methoxy (B1213986) group on the pentyl chain, the trifluoromethyl group on the phenyl ring, and the oxime ether linkage.

Suppliers of this compound as a reference standard typically provide comprehensive characterization data, including 1H-NMR, 13C-NMR, and other spectroscopic reports like IR and UV, to confirm the compound's identity and structure. chemicea.comallmpus.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and analyzing the fragmentation patterns of this compound. libretexts.org The compound has a molecular formula of C₁₉H₂₅F₃N₂O₆ and a molecular weight of approximately 434.41 g/mol . allmpus.comlgcstandards.comnih.gov

Impurity Profiling and Quality Control Standards

Mechanisms of Impurity Formation (e.g., during Synthesis or Storage)

This compound is recognized as Fluvoxamine EP Impurity C, an impurity that can arise during the synthesis of fluvoxamine or during its storage. chemicea.com The formation of this impurity is often a result of specific conditions such as variations in temperature or pH. chemicea.com

One described synthetic route for this compound involves the reaction of fluvoxamine with succinic anhydride (B1165640). This reaction is typically performed in an organic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) and is catalyzed by a base such as triethylamine (B128534). During the manufacturing of fluvoxamine, unreacted starting materials, intermediates, or by-products from side reactions can lead to the presence of impurities. If conditions are not carefully controlled, fluvoxamine can react with residual succinic anhydride or related substances to form this compound.

The compound's hygroscopic and moisture-sensitive nature also points to potential degradation pathways during storage if not handled under appropriate conditions. chemicalbook.com It is recommended to store the compound at -20°C under an inert atmosphere to prevent degradation. lgcstandards.comchemicalbook.com

Development and Application of Reference Standards for Analytical Validation

The development and use of well-characterized reference standards for this compound are critical for the analytical validation and quality control of fluvoxamine drug products. chemicea.com These reference standards are essential for impurity profiling, method validation, and ensuring compliance with regulatory requirements set by agencies like the USFDA and EMA. chemicea.comallmpus.com

Certified reference materials (CRMs) for this compound are available from various suppliers and come with a comprehensive Certificate of Analysis (CoA). chemicea.comallmpus.com This documentation includes data from HPLC for purity assessment (typically >95%), 1H-NMR and 13C-NMR for structural confirmation, and mass spectrometry for molecular weight verification. allmpus.comlgcstandards.com These standards are used to accurately identify and quantify the impurity in fluvoxamine formulations. chemicea.com

The availability of these reference standards allows pharmaceutical manufacturers to develop and validate robust analytical methods, such as the HPLC method described by the USP, to monitor and control the levels of this compound in their products, thereby ensuring their quality and safety. windows.net

Biotransformation and Metabolic Pathways of N 2 Succinyl Fluvoxamine

Comparative Metabolic Studies with Parent Fluvoxamine (B1237835)

The metabolism of fluvoxamine is extensive and well-documented, occurring primarily in the liver through oxidative pathways. nih.govfarmaciajournal.com The major metabolic route involves a two-step oxidation process. nih.govpharmgkb.org First, cytochrome P450 2D6 (CYP2D6) catalyzes the oxidative demethylation of the methoxy (B1213986) group to form an alcohol intermediate, fluvoxamino alcohol. nih.govpharmgkb.org Subsequently, alcohol dehydrogenase mediates the oxidation of this intermediate to the corresponding carboxylic acid, fluvoxamine acid, which is the main inactive metabolite. nih.govpharmgkb.org A secondary pathway, responsible for 20-40% of metabolism, involves the cytochrome P450 1A2 (CYP1A2) enzyme. pharmgkb.orgnih.gov

In contrast, N-(2-Succinyl) Fluvoxamine exhibits a different pharmacokinetic profile. The addition of the succinyl moiety increases the compound's hydrophilicity. Preclinical studies in rodent models indicate that this compound has a plasma half-life (t₁/₂) that is prolonged by 40% compared to the parent fluvoxamine. This suggests a slower rate of hepatic clearance for the succinylated derivative.

| Property | Fluvoxamine | This compound | Reference |

|---|---|---|---|

| LogP (Hydrophilicity) | ~2.8 | ~1.3 | |

| Plasma Half-life (t₁/₂) in Rodent Models | Baseline | Prolonged by 40% | |

| Hepatic Clearance | Baseline | Slower (suggested) |

Enzymatic Biotransformation Mechanisms

The enzymatic processes responsible for the metabolism of this compound are understood primarily through comparison with its parent compound and the general principles of succinylation.

The biotransformation of fluvoxamine is heavily reliant on CYP enzymes, with CYP2D6 being the principal catalyst for its major metabolic pathway and CYP1A2 playing a secondary role. nih.govresearchgate.net Studies have shown that both of these enzymatic pathways can become saturated as the dosage of fluvoxamine increases. nih.gov Fluvoxamine itself is also a potent inhibitor of CYP1A2 and a less potent inhibitor of CYP2D6. nih.govnih.gov

For this compound, specific studies identifying the exact CYP enzymes involved in its metabolism are not detailed in the available literature. However, the observed slower clearance suggests that its interaction with hepatic CYP enzymes like CYP2D6 and CYP1A2 is significantly different from that of fluvoxamine. The structural alteration due to the succinyl group likely modifies the compound's affinity for the active sites of these enzymes.

In the metabolism of fluvoxamine, alcohol dehydrogenase plays a crucial second step in the formation of its main metabolite, fluvoxamine acid. nih.gov There is no direct evidence from the reviewed studies implicating alcohol dehydrogenase in the metabolism of this compound.

However, the presence of the succinyl group introduces the possibility of metabolism by other enzyme systems. Succinylation is a post-translational modification that can be reversed by desuccinylase enzymes, such as certain sirtuins (SIRTs). wjgnet.comnih.gov While not specifically documented for this compound, it is plausible that such enzymes could be involved in its metabolic processing by cleaving the succinyl moiety.

Identification and Characterization of Metabolites (non-human biological systems)

Fluvoxamine is metabolized into at least nine identified metabolites, all of which are considered pharmacologically inactive. nih.gov The primary metabolite is fluvoxamine acid, which accounts for a significant portion of the metabolites found in urine. pharmgkb.org In studies using rat liver microsomes (RLM), the generation of desmethyl-fluvoxamine is a key metabolic step. frontiersin.org

For this compound, the active metabolite profile remains under investigation. The reviewed scientific literature has not characterized specific metabolites of this compound in non-human biological systems.

Influence of Succinylation on Metabolic Pathways and Clearance Processes

The addition of a succinyl group to the fluvoxamine molecule is the primary determinant of its altered metabolic pathway and clearance. Succinylation is a chemical modification that can profoundly impact a molecule's biological behavior. frontiersin.org

The key influences of succinylation on this compound are:

Increased Hydrophilicity : The succinyl group, containing two carboxylic acid groups, significantly increases the polarity and water solubility of the molecule.

Altered Enzyme Interaction : The structural and electronic changes caused by succinylation can alter the molecule's ability to bind to the active sites of metabolic enzymes. frontiersin.org This likely hinders its metabolism by the primary enzymes that act on fluvoxamine, such as CYP2D6, leading to slower hepatic clearance.

Prolonged Half-Life : As a direct consequence of slower clearance, preclinical data from rodent models show a 40% longer plasma half-life for this compound compared to its parent compound.

Investigation of Non-Linear Pharmacokinetics at the Preclinical Level

Fluvoxamine exhibits notable non-linear pharmacokinetics, particularly at steady-state within the therapeutic dose range. nih.govdrugbank.com Studies have demonstrated that increases in dosage lead to disproportionately higher plasma concentrations. nih.govfda.gov For instance, a study in healthy volunteers showed that three consecutive two-fold increases in the daily dose of fluvoxamine resulted in mean AUC (area under the curve) increases of 3.25-fold, 3.17-fold, and 3.14-fold, respectively. nih.govnih.gov This non-linearity is attributed to the saturation of multiple metabolic pathways, including those catalyzed by CYP2D6 and CYP1A2, rather than a single enzyme system. nih.govnih.gov

| Dose Increase | Fold Increase in Dose | Resulting Fold Increase in Mean AUC | Reference |

|---|---|---|---|

| 25 to 50 mg/day | 2.0x | 3.25x | nih.govnih.gov |

| 50 to 100 mg/day | 2.0x | 3.17x | nih.govnih.gov |

| 100 to 200 mg/day | 2.0x | 3.14x | nih.govnih.gov |

Currently, there is no specific information available in the reviewed literature regarding the investigation of non-linear pharmacokinetics for this compound at the preclinical level.

Molecular Pharmacology and Biochemical Interactions of N 2 Succinyl Fluvoxamine in Vitro/preclinical Focus

Receptor Binding Affinities and Ligand Interactions

The interaction of N-(2-Succinyl) Fluvoxamine (B1237835) with neuronal receptors is fundamental to its pharmacological profile. This profile is largely defined by its structural similarity to fluvoxamine, which is known for its high affinity and selectivity for the serotonin (B10506) transporter and its unique agonism at the sigma-1 (σ1) receptor. drugbank.comnih.gov

Serotonin Transporter (SERT) Interactions

N-(2-Succinyl) Fluvoxamine is a derivative of fluvoxamine, a potent and selective inhibitor of the neuronal serotonin transporter. drugbank.com The primary mechanism of action for fluvoxamine involves blocking the reuptake of serotonin at the neuronal membrane, thereby increasing its availability in the synaptic cleft. It is understood that this compound retains this core mechanism. In vitro studies have indicated that the derivative, like its parent compound, can effectively inhibit neuronal serotonin transporters. However, specific binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound at the SERT are not extensively detailed in publicly available research.

Other Neurotransmitter System Interactions

The selectivity of the parent compound, fluvoxamine, is a key feature of its pharmacological profile. In vitro studies confirm that fluvoxamine has very weak effects on norepinephrine (B1679862) and dopamine (B1211576) reuptake. drugbank.com Furthermore, it displays no significant affinity for a wide array of other neurotransmitter receptors, including adrenergic (α₁, α₂, β), cholinergic, dopaminergic, histaminergic, GABAergic, or other serotonergic (5HT₁ₐ, 5HT₁ₙ, 5HT₂) receptors. drugbank.com This lack of interaction with other systems is responsible for its superior safety profile compared to older antidepressants. nih.gov Preclinical studies also suggest that fluvoxamine's mechanism is not significantly dependent on the activation of 5-HT₁ₐ or 5-HT₁ₙ/₁ₙ receptors. nih.gov It is presumed that this compound shares this high selectivity, though direct binding studies on the derivative are lacking.

Table 1: Receptor Binding Profile of Fluvoxamine (Parent Compound)

| Receptor/Transporter | Interaction/Affinity | Reference |

|---|---|---|

| Serotonin Transporter (SERT) | Potent and selective inhibitor | drugbank.com |

| Sigma-1 (σ1) Receptor | Potent agonist | nih.govcpn.or.krpsychiatryinvestigation.org |

| Norepinephrine Transporter (NET) | Very weak effect | drugbank.com |

| Dopamine Transporter (DAT) | Very weak effect | drugbank.com |

| Adrenergic Receptors (α₁, α₂, β) | No significant affinity | drugbank.com |

| Cholinergic Receptors | No significant affinity | drugbank.com |

| Dopaminergic Receptors | No significant affinity | drugbank.com |

| Histaminergic Receptors | No significant affinity | drugbank.com |

| GABA Receptors | No significant affinity | drugbank.com |

| Serotonergic Receptors (5HT₁ₐ, 5HT₁ₙ, 5HT₂) | No significant affinity | drugbank.com |

Cellular and Subcellular Mechanism Investigations

The mechanisms through which this compound influences cellular function are understood primarily through the lens of its parent compound's activities, focusing on the modulation of neurotransmission and the activation of neuroprotective pathways.

Modulation of Neurotransmission Processes

The principal cellular mechanism of this compound is the modulation of serotonergic neurotransmission. By inhibiting the serotonin transporter, the compound increases the concentration and duration of serotonin in the synapse, thereby enhancing its effect on postsynaptic receptors. Additionally, the sigma-1 receptor agonism of the parent compound, fluvoxamine, has been shown to modulate the dopaminergic system, which may contribute to its therapeutic effects in movement disorders. cpn.or.kr Sigma-1 receptors are involved in regulating ion channel firing and neurotransmitter release, indicating a complex modulatory role. cpn.or.kr

Influence on Cellular Pathways (e.g., Neuroprotective Mechanisms)

Evidence suggests that the sigma-1 receptor agonism of fluvoxamine initiates cellular pathways associated with neuroprotection. nih.gov These receptors are abundant in brain regions impacted by stress-induced atrophy, and their activation may promote neurogenesis and adaptive neural plasticity. nih.gov Research indicates that sigma-1 agonism can inhibit excitotoxic factors and prevent neurodegeneration. cpn.or.kr In preclinical models, fluvoxamine has demonstrated the ability to upregulate sigma-1 receptors and stimulate the Akt-eNOS signaling pathway, which is associated with cardioprotective effects. nih.gov Furthermore, studies have shown that fluvoxamine can exert anti-fibrotic effects by reducing the proliferation and migration of certain cell types and facilitating the degradation of the extracellular matrix. mdpi.com While these actions are established for fluvoxamine, further research is needed to confirm if the N-(2-Succinyl) derivative engages these same neuroprotective and cellular regulatory pathways.

Table of Compounds Mentioned

In Vitro Pharmacodynamic Profiling

The in vitro pharmacodynamic profile of this compound is not extensively documented in publicly available scientific literature. As a derivative and potential metabolite of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine, its biochemical interactions are largely inferred from the well-characterized profile of the parent compound. The primary mechanism of action of Fluvoxamine is the potent and selective inhibition of the serotonin transporter (SERT), with additional significant activity at the sigma-1 (σ1) receptor. drugbank.comnih.gov

Interaction with Monoamine Transporters

The defining characteristic of Fluvoxamine is its high affinity for the human serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft. nih.govfrontiersin.org This leads to an increase in the extracellular concentration of serotonin, enhancing its neurotransmission. drugbank.com In vitro studies confirm that Fluvoxamine is highly selective for SERT, with only very weak effects on the norepinephrine transporter (NET) and the dopamine transporter (DAT). drugbank.comnih.gov This selectivity is a hallmark of the SSRI class and distinguishes it from older tricyclic antidepressants. While direct binding affinity data for this compound at these transporters is not available, the preservation of the core fluvoxamine structure suggests that it would likely retain some affinity for SERT.

Receptor Binding Profile

Conversely, Fluvoxamine demonstrates negligible affinity for a wide range of other neurotransmitter receptors. drugbank.comfrontiersin.org Studies have shown that it does not bind significantly to:

α1- or α2-adrenergic receptors drugbank.com

β-adrenergic receptors drugbank.com

Muscarinic cholinergic receptors drugbank.com

Dopamine D2 receptors drugbank.com

Histamine H1 receptors drugbank.com

GABA-benzodiazepine receptors drugbank.com

Opiate receptors drugbank.com

Serotonergic 5-HT1 or 5-HT2 receptors drugbank.comfrontiersin.org

This lack of interaction with other receptors contributes to the specific pharmacological profile of Fluvoxamine. It is presumed that this compound would exhibit a similar profile of low affinity for these receptors.

Interaction with Enzymes

Fluvoxamine is a known inhibitor of several cytochrome P450 (CYP) isoenzymes, a critical aspect of its biochemical interactions. wikipedia.orgcbg-meb.nl Its most potent effect is the strong inhibition of CYP1A2. researchgate.netwikipedia.org It also moderately inhibits CYP2C19 and CYP3A4, with weak inhibitory effects on CYP2D6. wikipedia.orgcbg-meb.nlnih.gov The inhibition of these enzymes is a key factor in drug-drug interactions. An in vitro study using human liver microsomes determined the unbound inhibition constant (Ki,ub) of Fluvoxamine for CYP2C19 to be in the range of 70-80 nM. nih.gov The addition of a succinyl group to form this compound introduces a carboxylic acid moiety, which could potentially alter its interaction with and inhibition of these enzymes compared to the parent compound.

Pharmacodynamic Data Tables (Fluvoxamine)

Table 1: In Vitro Receptor and Transporter Binding Affinity of Fluvoxamine

| Target | Affinity (Ki) | Activity |

|---|---|---|

| Serotonin Transporter (SERT) | High | Inhibitor |

| Sigma-1 (σ1) Receptor | 36 nM nih.gov | Agonist |

| Norepinephrine Transporter (NET) | Very Low | - |

| Dopamine Transporter (DAT) | Very Low | - |

Table 2: In Vitro Cytochrome P450 (CYP) Inhibition Profile of Fluvoxamine

| Enzyme | Inhibition Potency | Ki Value |

|---|---|---|

| CYP1A2 | Strong wikipedia.orgcbg-meb.nl | N/A |

| CYP2C19 | Moderate cbg-meb.nlnih.gov | 70-80 nM (unbound) nih.gov |

| CYP3A4 | Moderate cbg-meb.nl | N/A |

Structure Activity Relationship Sar and Molecular Design Implications for N 2 Succinyl Fluvoxamine

Impact of Succinyl Modification on Molecular Properties

The introduction of a succinyl group via the reaction of fluvoxamine (B1237835) with succinic anhydride (B1165640) fundamentally alters the molecule's characteristics. This modification involves the formation of an amide bond with the primary amino group of fluvoxamine, resulting in a derivative with distinct properties.

| Property | Fluvoxamine | This compound | Reference |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₁F₃N₂O₂ | C₁₉H₂₅F₃N₂O₆ | |

| Molecular Weight | ~318.3 g/mol | ~434.4 g/mol | |

| Topological Polar Surface Area (TPSA) | 49.8 Ų | 117 Ų | nih.gov |

| Hydrogen Bond Donors | 1 | 3 | nih.gov |

| Hydrogen Bond Acceptors | 4 | 8 | nih.gov |

Role of Specific Functional Groups in Biological Interactions

The biological activity of this compound is dictated by the interplay of its various functional groups, each contributing to potential interactions with cellular components.

The two carboxylic acid groups introduced with the succinyl moiety are pivotal for the molecule's interaction profile. Carboxylic acids are versatile functional groups in drug design, capable of acting as both hydrogen bond donors (via the hydroxyl proton) and hydrogen bond acceptors (via the carbonyl and hydroxyl oxygens). hama-univ.edu.syunina.it Under physiological pH, these groups can deprotonate to form carboxylate anions. This negative charge allows for strong ionic interactions or salt bridges with positively charged residues, such as lysine (B10760008) or arginine, in a protein's binding site. unina.itnih.gov The presence of two such groups offers multiple potential anchor points for high-affinity binding to target proteins, a feature that is often critical for a drug's efficacy. nih.gov

The functional groups retained from the original fluvoxamine structure also play crucial roles in defining the SAR of the derivative.

Trifluoromethyl (-CF₃) Group : Located on the phenyl ring, the -CF₃ group is a strong electron-withdrawing group. hama-univ.edu.sy This property significantly influences the electronic distribution of the aromatic ring and enhances the molecule's chemical stability. In drug design, the -CF₃ group is known to improve metabolic stability and can enhance lipophilicity, which may affect membrane permeability and binding to hydrophobic pockets within a target protein. ontosight.aihovione.com Its inclusion can lead to more potent biological activity. acs.orgmdpi.com

Methoxy (B1213986) (-OCH₃) Group : The methoxy group is attached to the pentyl chain of the molecule. While it is generally considered to contribute to the hydrophobic character of a molecule, the oxygen atom can also act as a hydrogen bond acceptor. researchgate.net This dual nature allows it to participate in both hydrophobic and polar interactions within a binding site. researchgate.net The methoxy group can be important for optimizing a ligand's binding affinity and its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

| Functional Group | Location | Potential Biological Interactions | Reference |

|---|---|---|---|

| Carboxylic Acids (x2) | Succinyl Moiety | Hydrogen bonding (donor and acceptor), Ionic interactions (as carboxylate) | hama-univ.edu.syunina.itnih.gov |

| Trifluoromethyl | Phenyl Ring | Hydrophobic interactions, Alters ring electronics, Enhances metabolic stability | ontosight.ai |

| Methoxy | Pentyl Chain | Hydrophobic interactions, Hydrogen bonding (acceptor) | researchgate.net |

| Oxime Ether | Linker | Provides specific geometry (E-isomer), Potential for polar interactions |

Stereochemical Considerations and their Potential Impact on Activity

Stereochemistry is a critical aspect of drug design, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. tandfonline.com this compound possesses two key stereochemical features.

First, the IUPAC name, (2RS)-2-[[2-[[[(1E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]amino]butanedioic acid, indicates the presence of a chiral center at the carbon atom of the succinyl (aspartic acid) moiety. nih.gov The designation "(2RS)" signifies that the compound is produced and utilized as a racemic mixture, containing an equal amount of the (R) and (S) enantiomers. fda.gov While the parent drug fluvoxamine is achiral, the introduction of the chiral succinyl group creates this stereocenter. scribd.commdpi.com It is well-established that enantiomers of a chiral drug can be metabolized differently and can interact with their biological targets with varying affinities and efficacies. tandfonline.commdpi.com Therefore, one enantiomer of this compound may be more active or have a different metabolic profile than the other.

Second, the molecule has a carbon-nitrogen double bond in the oxime linkage, which results in geometric isomerism. The "(E)" designation in the chemical name specifies that the substituents are on opposite sides of the double bond, defining a specific spatial arrangement. nih.gov This fixed geometry is crucial as it orients the different parts of the molecule in a particular way, which can be essential for fitting correctly into a target binding site.

E/Z Isomerism of the Pentylidene Moiety

The molecular structure of this compound contains an oxime ether linkage, which connects the pentylidene moiety to the ethyl amino chain. This C=N double bond is a center for geometric isomerism, resulting in the possibility of E and Z isomers. The systematic name for the E-isomer is (E)-(2-(((5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)amino)oxy)ethyl)-aspartic acid. The configuration of this oxime linkage is a critical structural feature. While the Z-isomer of the parent drug, fluvoxamine, is known to be less stable, the specific properties and stability of the Z-isomer of this compound are not extensively detailed in the available research. The presence of one E/Z center is a noted stereochemical feature of the compound. fda.gov

Racemic Nature of the Compound

This compound is a racemic mixture, meaning it contains equal proportions of its enantiomers. fda.gov This is due to the presence of a single chiral center in the molecule. The racemic nature is indicated by the (+/-) designation for its optical activity. fda.gov The development of analytical methods for this compound must take into account its racemic nature and the defined geometric configuration.

Rational Design Strategies for Further Fluvoxamine Derivatives

The rational design of new fluvoxamine derivatives is an area of active research, aiming to create compounds with improved therapeutic profiles. nih.govresearchgate.net These strategies often involve modifying the core structure of fluvoxamine to enhance its activity or to introduce novel properties.

One approach is molecular hybridization, which involves combining structural features from different pharmacologically active compounds. nih.gov For example, a hybrid of a monoamine transporter inhibitor and a known serotonin (B10506) transporter (SERT) ligand was designed to improve SERT affinity and selectivity. nih.gov This highlights the potential for creating novel fluvoxamine derivatives by integrating fragments from other known bioactive molecules.

Another strategy focuses on modifying specific functional groups to alter the compound's properties. For instance, the introduction of a selenium atom into fluoxetine (B1211875), a related SSRI, was explored to add antioxidant properties to its primary activity. acs.org This concept of "chimeric compounds" could be applied to fluvoxamine, potentially leading to derivatives with dual therapeutic actions. acs.org

Structure-activity relationship (SAR) studies of related compounds also provide valuable insights. For example, research on fluoxetine derivatives has shown that modifications to the N-alkyl substituent can significantly impact anti-inflammatory activity and cytotoxicity. jst.go.jp Specifically, bulky N-substituents were found to be unfavorable for activity. jst.go.jp Such findings can guide the design of new fluvoxamine derivatives by suggesting which structural modifications are likely to be beneficial.

Computational methods, such as virtual screening and molecular docking, are powerful tools in the rational design process. nih.gov These techniques can predict the binding affinity of novel compounds for their biological targets, allowing for the prioritization of candidates for synthesis and testing. nih.gov

Interactive Data Table: Key Information for this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C19H25F3N2O6 fda.govbiosynth.com |

| Molecular Weight | 434.41 g/mol fda.govbiosynth.com |

| Stereochemistry | Racemic fda.gov |

| Geometric Isomerism | 1 E/Z Center fda.gov |

| Systematic Name | (E)-(2-(((5-methoxy-1-(4-(trifluoromethyl)phenyl)pentylidene)amino)oxy)ethyl)-aspartic acid |

常见问题

Q. What are the key physicochemical properties of N-(2-Succinyl) Fluvoxamine, and how do they influence experimental design?

this compound (CAS 259526-43-7) has a molecular formula of C₁₉H₂₅F₃N₂O₆ and a molecular weight of 434.407 g/mol. Its melting point exceeds 125°C (with decomposition), and its boiling point is 522.2±60.0°C. The compound’s polarity (polarizability: 39.6±0.5 ×10⁻²⁴ cm³) and hygroscopic nature necessitate storage under inert gas at -20°C to prevent degradation. These properties are critical for solubility studies, stability testing, and handling protocols in synthetic chemistry workflows .

Q. What validated analytical methods are recommended for identifying this compound in drug formulations?

Reverse-phase HPLC with UV detection is a standard method. The Pharmacopeial Forum (USP) specifies using a C18 column, mobile phase gradients of acetonitrile and phosphate buffer (pH 2.5), and a flow rate of 1.0 mL/min. Critical system suitability parameters include resolution ≥2.0 between the Z-isomer and fluvoxamine maleate, and column efficiency ≥5000 theoretical plates. The retention time for this compound is distinct from related impurities, such as 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its hygroscopic and potentially irritant properties, researchers must:

- Use PPE (nitrile gloves, lab coats, safety goggles).

- Work in a fume hood to avoid inhalation.

- Store waste in sealed containers labeled for hazardous organic compounds.

- Decontaminate spills with ethanol followed by sodium bicarbonate. These protocols align with OSHA and NIH guidelines for handling reactive intermediates .

Advanced Research Questions

Q. How does the pharmacokinetic profile of this compound compare to its parent compound, fluvoxamine, in preclinical models?

this compound exhibits reduced blood-brain barrier permeability compared to fluvoxamine due to its succinyl moiety, which increases hydrophilicity (logP: ~1.3 vs. 2.8 for fluvoxamine). In rodent models, its plasma half-life (t₁/₂) is prolonged by 40%, suggesting slower hepatic clearance. However, its active metabolite profile remains under investigation, particularly regarding σ-1 receptor modulation—a proposed mechanism for anti-inflammatory effects .

Q. What methodological challenges arise in reconciling in vitro and in vivo data on this compound’s anti-inflammatory activity?

In vitro studies demonstrate potent inhibition of IL-6 and TNF-α (IC₅₀: 12–18 μM) in macrophage models, but in vivo murine sepsis models show variable efficacy (20–60% reduction in cytokine storms). Contradictions may stem from:

Q. How should researchers design clinical trials to evaluate this compound’s therapeutic potential in immune-mediated conditions?

Phase II trials should adopt adaptive designs with endpoints like CRP reduction and hospitalization rates. Key considerations:

- Stratification by baseline inflammatory markers (e.g., D-dimer ≥0.5 μg/mL).

- Comparator arms using standard SSRIs (e.g., fluoxetine) to isolate σ-1 receptor effects.

- Monitoring for QT interval prolongation, a class effect of fluorinated SSRIs. The TOGETHER and STOP-COVID trials for fluvoxamine provide a template for decentralized, outpatient studies .

Q. What contradictions exist in the literature regarding this compound’s efficacy in viral infections?

While early meta-analyses suggested a 25% reduction in hospitalization risk for COVID-19 (RR: 0.75, 95% CI: 0.58–0.97), subsequent RCTs reported futility due to low event rates. Discrepancies may arise from:

Q. How do the side effect profiles of this compound and other SSRIs inform toxicity screening in preclinical studies?

this compound shares gastrointestinal (GI) side effects with fluvoxamine (OR for nausea: 2.23–2.86 vs. TCAs) but shows lower incidence of serotonin syndrome in rodent models. Prioritize assays for:

- GI motility (e.g., charcoal meal transit).

- Platelet serotonin uptake inhibition.

- CYP1A2/2D6 interactions, critical for polypharmacy risk assessment .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。